

A Technical Guide to the Physical Properties of 2-Iodobenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Iodophenyl)methanamine

Cat. No.: B151185

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Introduction

2-Iodobenzylamine is an organic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its structure, featuring a benzylamine core substituted with an iodine atom at the ortho position, provides a reactive handle for various chemical transformations. A thorough understanding of its physical properties is crucial for its effective use in laboratory synthesis, process development, and drug design. This technical guide provides a comprehensive overview of the key physical characteristics of 2-iodobenzylamine, detailed experimental protocols for their determination, and logical workflows to illustrate these concepts.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for 2-iodobenzylamine is presented below. These properties are fundamental for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
Chemical Name	(2-Iodophenyl)methanamine	[1]
Synonyms	2-Iodo-benzylamine, o-iodobenzylamine	[1]
CAS Number	39959-51-8	[1][2][3][4]
Molecular Formula	C ₇ H ₈ IN	[1][2][3]
Molecular Weight	233.05 g/mol	[1][2]
Appearance	Light yellow to brown liquid or oily residue	[4]
Melting Point	63-65 °C	[4]
Boiling Point	270.0 ± 15.0 °C (Predicted)	[4]
Density	1.772 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	8.54 ± 0.10 (Predicted)	[3][4]
Solubility	Soluble in organic solvents; limited solubility in water.	[5]
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C	[4]

Experimental Protocols

Accurate determination of physical properties is essential for compound characterization and purity assessment. The following sections detail generalized experimental methodologies for key physical properties of 2-iodobenzylamine.

Synthesis of 2-Iodobenzylamine

A common synthetic route to 2-iodobenzylamine involves the reduction of 1-(azidomethyl)-2-iodobenzene.[4]

Materials:

- 1-(Azidomethyl)-2-iodobenzene
- Triphenylphosphine (PPh_3)
- Anhydrous tetrahydrofuran (THF)
- Ammonium hydroxide (NH_4OH)
- 2M Sodium hydroxide (NaOH) solution
- 3M Hydrochloric acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel

Procedure:

- A solution of 1-azidomethyl-2-iodobenzene (e.g., 6.1 g, 23.4 mmol) in anhydrous THF (100 mL) is cooled to 0 °C.
- Triphenylphosphine (e.g., 6.8 g, 25.7 mmol) is added to the solution.
- The reaction mixture is allowed to warm slowly to room temperature and stirred for 16 hours.
- After the reaction is complete, the mixture is diluted with ammonium hydroxide (20 mL) and stirred for an additional 3 hours.
- The mixture is then treated with 2M sodium hydroxide solution (30 mL) and stirred for 1 hour.
- The reaction mixture is acidified to a pH of 2 with 3M hydrochloric acid.
- The layers are separated after dilution with ether.
- The aqueous layer is basified to a pH of 9 with 2M sodium hydroxide solution and subsequently extracted three times with dichloromethane.

- The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield an oily residue.
- The residue is treated with ether and filtered.
- The filtrate is purified by silica gel column chromatography using a 95:5 mixture of dichloromethane and methanol as the eluent to give 2-iodobenzylamine.^[4]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- A small amount of finely powdered, dry 2-iodobenzylamine is packed into a capillary tube to a height of 2-3 mm.^[3]
- The capillary tube is placed in the heating block of the melting point apparatus.^[6]
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is determined at a specific pressure and is a characteristic physical property of a liquid.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)

Procedure:

- A few milliliters of 2-iodobenzylamine are placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.^[7]
- The test tube is attached to a thermometer and heated in a heating bath.^[8]
- The liquid is heated until a steady stream of bubbles emerges from the open end of the capillary tube.^[7]
- The heating is discontinued, and the bath is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[8]

Density Determination

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer or a volumetric flask of known volume
- Analytical balance

Procedure:

- The mass of a clean, dry pycnometer (or volumetric flask) is accurately measured.
- The pycnometer is filled with 2-iodobenzylamine, ensuring no air bubbles are present, and the mass is measured again.
- The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as distilled water.
- The density of 2-iodobenzylamine is calculated by dividing the mass of the sample by its volume.

pKa Determination

The pKa value indicates the strength of an acid or base. For an amine like 2-iodobenzylamine, it refers to the pKa of its conjugate acid.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker

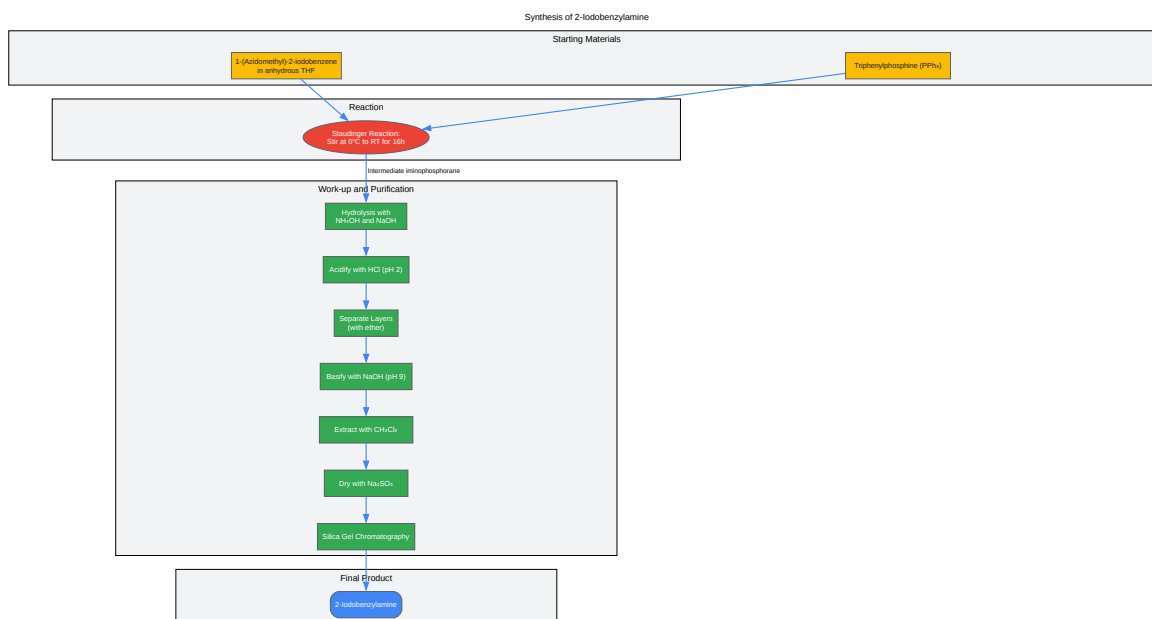
Procedure (Potentiometric Titration):

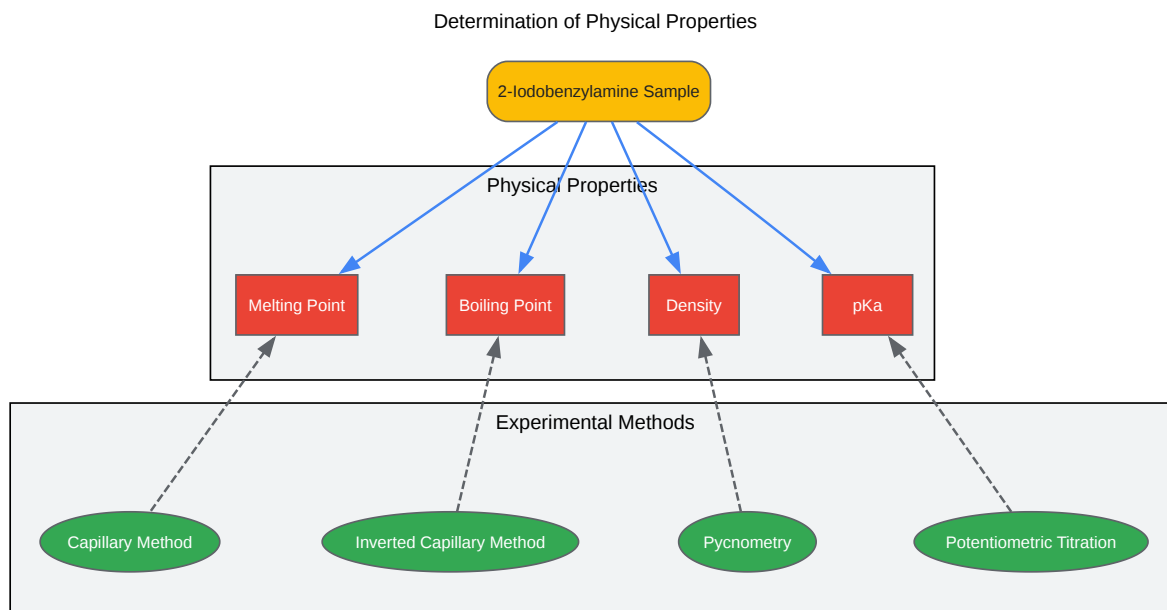
- A known concentration of 2-iodobenzylamine is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).[9]
- The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong acid (e.g., HCl) is slowly added from a burette in small increments.[10]

- The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.^[9]
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.^[9]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the characterization of 2-iodobenzylamine.





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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Iodobenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151185#physical-properties-of-2-iodobenzylamine]

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